N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Overview
Description
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole moiety and a naphthodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-tert-Butyl-N’-substituted-benzoyl-N-[di(octa)hydro]benzofuran{(2,3-dihydro)benzo1,3dioxine}carbohydrazide
- 3,4-Ethylenedioxythiophenes
Uniqueness
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide stands out due to its unique combination of an indole moiety and a naphthodioxine ring system
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-25-16-9-5-4-8-15(16)20(22(25)27)23-24-21(26)19-12-28-17-10-13-6-2-3-7-14(13)11-18(17)29-19/h2-11,19,27H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIXGHIXPLJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3COC4=CC5=CC=CC=C5C=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417080 | |
Record name | STK190727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-83-3 | |
Record name | STK190727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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